molecular formula C3H3Cl2F B13826837 1,3-Dichloro-1-fluoroprop-1-ene CAS No. 2730-44-1

1,3-Dichloro-1-fluoroprop-1-ene

Cat. No.: B13826837
CAS No.: 2730-44-1
M. Wt: 128.96 g/mol
InChI Key: YCYPXGHNVSBFPT-UHFFFAOYSA-N
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Description

1,3-Dichloro-1-fluoroprop-1-ene is an organofluorine compound with the molecular formula C₃H₃Cl₂F. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both chlorine and fluorine atoms, making it a valuable intermediate in organic synthesis.

Preparation Methods

1,3-Dichloro-1-fluoroprop-1-ene can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dichloropropene with a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃). The reaction typically occurs under controlled conditions to ensure the selective substitution of a chlorine atom with a fluorine atom .

Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield. For example, the use of Lewis acid catalysts can facilitate the fluorination process, leading to higher selectivity and purity of the final product .

Chemical Reactions Analysis

1,3-Dichloro-1-fluoroprop-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Addition Reactions: The double bond in this compound allows it to undergo addition reactions with electrophiles such as hydrogen chloride (HCl) or bromine (Br₂), leading to the formation of dihalogenated products.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various products.

Scientific Research Applications

1,3-Dichloro-1-fluoroprop-1-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound’s derivatives are studied for their potential biological activities. Researchers investigate its role in the development of new drugs and therapeutic agents.

    Industry: In industrial settings, this compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1,3-dichloro-1-fluoroprop-1-ene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the double bond and the electronegative chlorine and fluorine atoms. These features enable it to participate in a wide range of chemical reactions, including nucleophilic and electrophilic attacks .

In biological systems, the compound’s derivatives may interact with enzymes and receptors, leading to specific biochemical effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

1,3-Dichloro-1-fluoroprop-1-ene can be compared with other similar compounds, such as:

    1,3-Dichloropropene: This compound lacks the fluorine atom and is primarily used as a soil fumigant.

    1,3-Dichloro-1,1-difluoropropane: This compound contains two fluorine atoms, making it more reactive and suitable for different applications.

    1,3-Dichloro-2-fluoropropane: This isomer has the fluorine atom on the second carbon, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

2730-44-1

Molecular Formula

C3H3Cl2F

Molecular Weight

128.96 g/mol

IUPAC Name

1,3-dichloro-1-fluoroprop-1-ene

InChI

InChI=1S/C3H3Cl2F/c4-2-1-3(5)6/h1H,2H2

InChI Key

YCYPXGHNVSBFPT-UHFFFAOYSA-N

Canonical SMILES

C(C=C(F)Cl)Cl

Origin of Product

United States

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